molecular formula C8H8FNO2 B1364000 Methyl 2-amino-6-fluorobenzoate CAS No. 86505-94-4

Methyl 2-amino-6-fluorobenzoate

Cat. No. B1364000
CAS RN: 86505-94-4
M. Wt: 169.15 g/mol
InChI Key: VKJYAPKCOSGXAD-UHFFFAOYSA-N
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Patent
US05032167

Procedure details

At 5° C. and while stirring, 108 g (0.64 mol) of methyl 6-fluoroanthranilate and 45 g (0.65 mol) of sodium nitrite in 106 ml of water were added separately but simultaneously over a period of 1 hour in such a manner to 250 ml of concentrated hydrochloric acid that the ester component was in an excess. After the reaction mixture had been stirred for 20 minutes at 5 to 8° C., it was poured all at once into a prepared solution of 53 g of sulfur dioxide, 1.7 g of copper (II) chloride in a small amount of water and 200 ml of 1,2-dichloroethane, and stirred for a further 10 minutes. The mixture was heated slowly to 50° C. and stirred for ninety minutes while passing in 46 g of sulfur dioxide. The mixture was then cooled to 20° C. and 5.5 g of chlorine was passed in over a 20-minute period while stirring. The organic phase was then separated, washed with water and dried. There was obtained 65% of theory of the title compound as a brownish oil.
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
106 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
46 g
Type
reactant
Reaction Step Three
Quantity
53 g
Type
reactant
Reaction Step Four
Quantity
1.7 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6](N)[C:7]=1[C:8]([O:10][CH3:11])=[O:9].N([O-])=O.[Na+].[ClH:17].ClCl.[S:20](=[O:22])=[O:21]>O.[Cu](Cl)Cl.ClCCCl>[Cl:17][S:20]([C:6]1[CH:5]=[CH:4][CH:3]=[C:2]([F:1])[C:7]=1[C:8]([O:10][CH3:11])=[O:9])(=[O:22])=[O:21] |f:1.2|

Inputs

Step One
Name
Quantity
108 g
Type
reactant
Smiles
FC=1C=CC=C(C1C(=O)OC)N
Name
Quantity
45 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
106 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.5 g
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
46 g
Type
reactant
Smiles
S(=O)=O
Step Four
Name
Quantity
53 g
Type
reactant
Smiles
S(=O)=O
Name
Quantity
1.7 g
Type
catalyst
Smiles
[Cu](Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
At 5° C. and while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After the reaction mixture had been stirred for 20 minutes at 5 to 8° C.
Duration
20 min
STIRRING
Type
STIRRING
Details
stirred for a further 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated slowly to 50° C.
STIRRING
Type
STIRRING
Details
stirred for ninety minutes
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 20° C.
CUSTOM
Type
CUSTOM
Details
was passed in over a 20-minute period
STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
The organic phase was then separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClS(=O)(=O)C1=C(C(=O)OC)C(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.